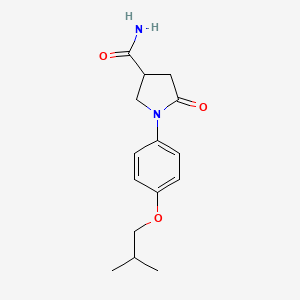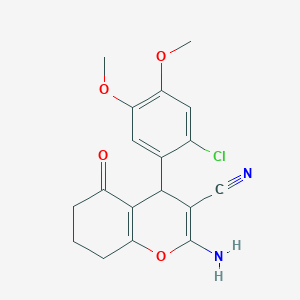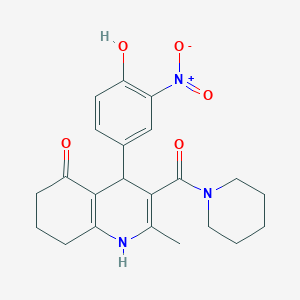![molecular formula C20H23NO5 B4072325 (4-{[(4-sec-butylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4072325.png)
(4-{[(4-sec-butylphenoxy)acetyl]amino}phenoxy)acetic acid
Overview
Description
(4-{[(4-sec-butylphenoxy)acetyl]amino}phenoxy)acetic acid, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPA is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide commonly used in agriculture. The synthesis of BPA involves the reaction of 2,4-D with sec-butylamine and 4-chloroanhydride. BPA has been shown to exhibit several biochemical and physiological effects, making it a promising candidate for various medical applications.
Mechanism of Action
The mechanism of action of BPA is not fully understood. It is believed to exert its effects by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. BPA has been shown to activate the p38 MAPK pathway, which plays a key role in regulating cell survival and death. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
BPA has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. BPA has also been shown to inhibit the expression of pro-inflammatory cytokines, such as IL-1β and TNF-α. In addition, BPA has been shown to induce the expression of heat shock proteins (HSPs), which play a key role in protecting cells from stress.
Advantages and Limitations for Lab Experiments
BPA has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects can be easily measured using various assays. BPA also exhibits low toxicity and is not known to have any significant side effects. However, one of the limitations of using BPA in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for research on BPA. One potential application is in the development of anti-cancer drugs. BPA has shown promising results in inhibiting the growth of various types of cancer cells, and further research could lead to the development of novel therapies. Another potential application is in the treatment of viral infections. BPA has been shown to inhibit viral replication, and further research could lead to the development of new antiviral drugs. Additionally, research on the mechanism of action of BPA could lead to a better understanding of the signaling pathways involved in cell growth and apoptosis.
Scientific Research Applications
BPA has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. BPA has been tested in vitro and in vivo for its effects on various types of cancer, including breast, lung, and colon cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. BPA has also been tested for its effects on viral infections, such as HIV and influenza. It has been shown to inhibit viral replication and reduce the severity of symptoms.
properties
IUPAC Name |
2-[4-[[2-(4-butan-2-ylphenoxy)acetyl]amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-14(2)15-4-8-17(9-5-15)25-12-19(22)21-16-6-10-18(11-7-16)26-13-20(23)24/h4-11,14H,3,12-13H2,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTBIXUWDBAWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-({[4-(Butan-2-yl)phenoxy]acetyl}amino)phenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-benzyl-1-[(2,5-dimethoxyphenyl)acetyl]-3-piperidinyl}methanol](/img/structure/B4072275.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4072288.png)
![2-methoxy-4-[2-methyl-3-(4-morpholinylcarbonyl)-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenyl acetate](/img/structure/B4072291.png)
![N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4072292.png)
![2-amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4072298.png)


![1'-methylspiro[11-oxa-3-azatricyclo[6.2.1.0~1,6~]undec-9-ene-4,4'-piperidine]](/img/structure/B4072323.png)
![N-ethyl-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4072336.png)

![ethyl 4-[({4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4072345.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[2-(2-pyrazinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4072348.png)
![2-[(2-aminoethyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4072351.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4072353.png)